N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound notable for its unique structure and potential applications in scientific research. Classified as an oxalamide, this compound features multiple functional groups, including dimethylamino and indoline moieties, which may contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 472.589 g/mol.
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves several key steps:
The molecular structure of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can be described as follows:
CCOc1ccccc1NC(=O)C(=O)NCC(c1ccc(N(C)C)cc1)N1CCc2ccccc21
.N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can participate in various chemical reactions, including:
The mechanism of action for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide likely involves interactions at specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways:
While specific physical properties for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide are not extensively documented, general characteristics can be inferred based on similar compounds:
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has diverse applications in scientific research:
This compound represents a promising area of study within organic chemistry and pharmacology, warranting further exploration into its full potential and applications.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: